molecular formula C8H8NNaO6S B1139085 NPE-caged-proton CAS No. 1186195-63-0

NPE-caged-proton

Cat. No. B1139085
M. Wt: 269.21
InChI Key:
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Description

NPE-caged-proton technology utilizes photolabile caging groups, such as the 1-(2-nitrophenyl)ethyl (NPE) group, to control and study various biological processes. These caging groups enable the sequential activation and deactivation of protein functions by selectively uncaging phosphopeptides with light, providing a powerful tool for probing biological mechanisms with high spatial and temporal resolution (Goguen et al., 2011).

Synthesis Analysis

NPE-caged compounds, including NPE-caged protons, are synthesized through techniques that allow for precise control over the placement of caging groups. These methods involve the incorporation of photolabile groups into molecules, which can then be activated or deactivated with specific wavelengths of light. The development of new caged compounds, such as those based on coumarin fluorophores, has significantly improved the efficiency and utility of these probes in biological research (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of NPE-caged compounds plays a critical role in their function. The photolabile NPE group, when attached to molecules like protons or other functional groups, renders them inactive until exposed to light of a specific wavelength. This controlled activation allows for detailed studies of molecular dynamics and interactions in real-time. The stereochemistry of the NPE group can also influence the stability and reactivity of the caged compound, as demonstrated in studies of DNA stability (Steinert et al., 2014).

Chemical Reactions and Properties

NPE-caged protons undergo specific chemical reactions upon photolysis, leading to the release of protons and enabling studies of pH-dependent processes. The characterization of new caged proton compounds, such as 1-(2-nitrophenyl)ethyl sulfate, has expanded the toolkit available for inducing large pH jumps in biological systems, offering insights into processes like protein conformational changes (Barth & Corrie, 2002).

Physical Properties Analysis

The physical properties of NPE-caged compounds, including their proton conductivity and interaction with light, are crucial for their application in biological studies. Research on porous organic cage solids has revealed their potential for facilitating three-dimensional proton conductivity, a desirable feature for materials used in proton exchange membrane fuel cells and other applications (Liu et al., 2016).

Chemical Properties Analysis

The chemical properties of NPE-caged compounds, such as their reactivity, photolysis rates, and the pKa of intermediates, are fundamental to their utility in biological research. Studies on the kinetics of proton release after photolysis of caged compounds provide valuable data on the rates and mechanisms of these reactions, informing their use in probing biological systems (Abbruzzetti et al., 2005).

Scientific Research Applications

  • Biological Imaging : NPE-caged coumarin fluorophores are significant for tracking molecular dynamics in biological systems. They exhibit a remarkable fluorescence enhancement after UV photolysis, making them suitable for in vivo imaging applications (Zhao et al., 2004).

  • Protein Function : NPE-caged phosphoamino acids can be used to probe biological processes like protein phosphorylation. The ability to sequentially uncage different phosphopeptides in one system allows for the interrogation of multiple phosphorylation events (Goguen et al., 2011).

  • DNA Stability : The absolute configuration of the NPE cage group influences the stability of DNA base pairs, impacting the global stability of DNA sequences and providing insights into DNA dynamics (Steinert et al., 2014).

  • Enzymatic Processes : The use of NPE-caged nucleotides in enzymatic systems, like Ras-catalyzed GTP hydrolysis, requires careful interpretation as the detached caging group may interact chemically with the enzyme (Du et al., 2001).

  • Proton Conductivity : Porous organic cage solids with NPE groups show promising proton conductivity, important in devices like proton exchange membrane fuel cells. These structures provide a three-dimensional conduction pathway, enhancing proton transfer efficiency (Liu et al., 2016).

Future Directions

NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes1. Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.


properties

IUPAC Name

sodium;1-(2-nitrophenyl)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCXAXUWDTVOHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NPE-caged-proton

Citations

For This Compound
17
Citations
M Nishigami, Y Uno, K Tsumoto - Membranes, 2023 - mdpi.com
… The pH of the buffered solution could be controlled by uncaging the NPE-caged-proton … Without the NPE-caged-proton, UV irradiation did not affect BV behavior, as reflected by the …
Number of citations: 6 www.mdpi.com
RB Chang, H Waters, ER Liman - Proceedings of the …, 2010 - National Acad Sciences
… cellular domain, based on UV uncaging of an NPE-caged proton (Fig. 4A). We further used … In control experiments, we found that when loaded into the pipette, NPE-caged proton could…
Number of citations: 178 www.pnas.org
C Viappiani, S Abbruzzetti, JR Small, LJ Libertini… - Biophysical …, 1998 - Elsevier
… -(2-nitro)phenylethylphosphate (NPE caged proton), and the following protonation reactions … In this paper, we report on the results obtained with the NPE caged proton and compare the …
Number of citations: 28 www.sciencedirect.com
TM Schladt, TK Berger - Scientific Reports, 2020 - nature.com
… NPE-caged-proton releases a sulfate and a proton upon UV irradiation 39 (Fig. 4A). We tested UV-light induced acidification by uncaging NPE-caged-proton at … NPE-caged-proton at the …
Number of citations: 15 www.nature.com
S Guenther, PW Reeh, M Kress - European Journal of …, 1999 - Wiley Online Library
Capsaicin (CAPS) as well as acidic pH induces Ca 2+ influx in a subset of rat dorsal root ganglion neurons. Here we show that CAPS as well as three different approaches to induce …
Number of citations: 101 onlinelibrary.wiley.com
V Sourjik, HC Berg - … of the National Academy of Sciences, 2002 - National Acad Sciences
In Escherichia coli chemotaxis, signaling depends on modulation of the level of phosphorylation of CheY, a small protein that couples receptors and flagellar motors. Working in vivo, we …
Number of citations: 334 www.pnas.org
ON Kovbasnjuk, PM Bungay, KR Spring - The Journal of Membrane …, 2000 - Springer
… Briefly, a sharpened glass micropipette (1-m diameter) filled with HEPES buffer solution containing 1 mM caged fluorescent dye (or mixture of 0.5 mM NPE-caged proton and 0.5 mM …
Number of citations: 10 link.springer.com
M Carcelli, P Pelagatti, C Viappiani - Israel journal of chemistry, 1998 - Wiley Online Library
… As we found for NPE caged proton, the solvation volume is obviously not accountable on the basis of a simple electrostrictive model. The solvation of the photodetached proton is likely …
Number of citations: 24 onlinelibrary.wiley.com
R Watanabe, KV Tabata, R Iino, H Ueno… - Nature …, 2013 - nature.com
… Then, to form the supported bilayer membrane, we dropped buffer A (10 μM MOPS-KOH (pH 8.0), 10 mM NaCl, 10 mM 1-(2-nitrophenyl)ethyl sulphate (NPE-caged proton, Tocris …
Number of citations: 54 www.nature.com
OF Harder, SV Barrass, M Drabbels, UJ Lorenz - bioRxiv, 2023 - biorxiv.org
… Cryo samples of extended CCMV at pH 7.6 (containing no divalent ions) are prepared in the presence of a photoacid (NPEcaged proton). The pH of the cryo sample is then lowered to …
Number of citations: 1 www.biorxiv.org

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